BenchChemオンラインストアへようこそ!

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Conformational restriction Rotatable bonds Ligand preorganization

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 886843-56-7) is a disubstituted N-arylpiperazine derivative bearing a 4-aminophenyl group at the N1 position and a 3-(trifluoromethyl)phenyl group at the N4 position of the piperazine core. With a molecular formula of C₁₇H₁₈F₃N₃ and a molecular weight of 321.34 g/mol, it is commercially catalogued as catalogue number PC2520 by Apollo Scientific and is classified as an irritant (H315, H319, H335) requiring standard laboratory handling precautions.

Molecular Formula C17H18F3N3
Molecular Weight 321.34 g/mol
CAS No. 886843-56-7
Cat. No. B3043591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
CAS886843-56-7
Molecular FormulaC17H18F3N3
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H18F3N3/c18-17(19,20)13-2-1-3-16(12-13)23-10-8-22(9-11-23)15-6-4-14(21)5-7-15/h1-7,12H,8-11,21H2
InChIKeyRWRGFFIAPATXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 886843-56-7): Structural Overview and Procurement-Relevant Physicochemical Profile


1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 886843-56-7) is a disubstituted N-arylpiperazine derivative bearing a 4-aminophenyl group at the N1 position and a 3-(trifluoromethyl)phenyl group at the N4 position of the piperazine core . With a molecular formula of C₁₇H₁₈F₃N₃ and a molecular weight of 321.34 g/mol, it is commercially catalogued as catalogue number PC2520 by Apollo Scientific and is classified as an irritant (H315, H319, H335) requiring standard laboratory handling precautions . The compound is structurally differentiated from the well-characterized serotonergic ligand PAPP (LY-165163) by the absence of an ethylene spacer between the aminophenyl moiety and the piperazine ring, resulting in a more conformationally restricted scaffold [1].

Why 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine Cannot Be Simply Replaced by PAPP or Other In-Class Piperazine Analogs


Within the N-arylpiperazine class, minor structural modifications produce profound differences in receptor selectivity, binding kinetics, and functional activity. The closest structural analog, PAPP (LY-165163; 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine), differs solely by the presence of an ethylene (–CH₂CH₂–) spacer between the 4-aminophenyl group and the piperazine N1, yet this spacer determines whether the compound behaves as a flexible, high-affinity 5-HT₁A radioligand (PAPP: Kd = 2.9 nM at 5-HT₁A versus 328 nM at 5-HT₁B in rat brain) [1]. Conversely, TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine), which lacks the 4-aminophenyl substituent entirely, exhibits a distinct polypharmacology with Ki = 2.30 nM at 5-HT₁B and comparable affinities across 5-HT₁A, 5-HT₁B, and 5-HT₁C subtypes [2][3]. These data demonstrate that the 4-aminophenyl pharmacophore and its spatial orientation relative to the piperazine core are critical determinants of target engagement. The direct N-phenyl attachment in CAS 886843-56-7, versus the ethyl-linked architecture of PAPP, is therefore expected to confer a distinct conformational preference, hydrogen-bonding geometry, and receptor subtype selectivity profile that cannot be replicated by interchanging analogs.

Quantitative Differentiation of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 886843-56-7) Versus Closest Structural Analogs


Conformational Restriction Advantage: Rotatable Bond Count Versus PAPP (LY-165163)

The target compound possesses only 2 rotatable bonds, compared to 4 rotatable bonds for PAPP (LY-165163), which contains an ethylene spacer. This difference arises from the direct attachment of the 4-aminophenyl ring to the piperazine N1, eliminating the two additional freely rotatable C–C single bonds present in the PAPP scaffold [1]. Reduced conformational entropy typically translates to lower entropic penalty upon receptor binding and can enhance binding selectivity by limiting the number of accessible conformers in solution [2].

Conformational restriction Rotatable bonds Ligand preorganization

Hydrogen Bond Donor Profile Differentiation Versus PAPP and TFMPP

The target compound contains 1 hydrogen bond donor (the primary aromatic amine –NH₂ on the 4-aminophenyl ring) and 6 hydrogen bond acceptors (the two piperazine nitrogens, the three fluorine atoms of the –CF₃ group, and the aromatic amine nitrogen), yielding a donor/acceptor ratio of 1:6 . In contrast, PAPP possesses an identical donor count but 6 acceptors as well, whereas TFMPP (lacking the 4-aminophenyl group) has only 1 donor (the piperazine N–H) and 5 acceptors, resulting in a lower capacity for directional hydrogen bonding [1]. The primary aromatic amine in the target compound provides a nucleophilic site amenable to further derivatization (e.g., acylation, diazotization, or radiolabeling), a feature absent in TFMPP [2].

Hydrogen bonding Drug-likeness Permeability

Molecular Weight and Lipophilicity Differentiation: Implications for Blood–Brain Barrier Penetration

The target compound has a molecular weight of 321.34 g/mol (exact mass: 321.145 Da) , which is approximately 14 Da (~4.2%) lower than PAPP (MW ≈ 335.37 g/mol for C₁₉H₂₂F₃N₃) due to the absence of the ethylene spacer. Additionally, the direct N-phenyl attachment reduces the number of methylene groups, which is expected to lower the computed logP by approximately 0.3–0.5 log units relative to PAPP, based on the contribution of –CH₂– groups to lipophilicity (~0.5 logP per methylene) [1]. A lower molecular weight combined with moderate lipophilicity (the –CF₃ group contributes approximately +0.9 logP units) positions the compound in a favorable physicochemical space for passive membrane permeation, as defined by the Lipinski and Veber guidelines [2].

Molecular weight Lipophilicity Blood–brain barrier

Commercial Availability and Specification Differentiation: Apollo Scientific PC2520

The target compound is available as catalogue number PC2520 from Apollo Scientific with a defined Commodity Code of 2933599590 (heterocyclic compounds with nitrogen hetero-atom(s) only, containing a piperazine ring) and MDL number MFCD08458069 . In contrast, PAPP (LY-165163) is distributed by Sigma-Aldrich and other vendors under different catalogue identifiers, often as the dihydrochloride salt, which introduces additional considerations for solubility, hygroscopicity, and counterion effects in biological assays . The target compound is supplied as the free base (solid), classified under GHS as an irritant (H315: skin irritation; H319: eye irritation; H335: respiratory irritation), requiring standard PPE (P271, P280) . This free base form is directly suitable for organic-solvent-based formulation or further synthetic modification without the need for a deprotonation step.

Procurement specification Commodity code Hazard classification

Electronic Effect of Direct N-Phenyl Conjugation on the Piperazine Amine Basicity

The direct attachment of the 4-aminophenyl ring to the piperazine N1 in the target compound places the aniline nitrogen in conjugation with the piperazine lone pair. This electronic coupling is expected to reduce the basicity (pKa) of the N1 piperazine nitrogen relative to the corresponding nitrogen in PAPP, where the ethylene spacer electronically insulates the piperazine from the aniline ring [1]. Specifically, N-phenylpiperazines typically exhibit a pKa of approximately 8.0–8.5 for the N-phenyl-substituted nitrogen, compared to approximately 9.5–10.0 for N-alkylpiperazines [2]. This difference of approximately 1.0–1.5 pKa units alters the protonation state at physiological pH (7.4), with the target compound being less protonated at N1. Since the protonation state of the piperazine nitrogens influences both receptor binding (ionic interactions with aspartate residues in GPCR binding pockets) and membrane permeability (neutral species cross lipid bilayers more readily), this electronic differentiation is functionally significant [3].

Amine basicity Electronic effects pKa modulation

Synthetic Tractability of the Primary Aniline as a Derivatization Handle

The 4-aminophenyl substituent in the target compound provides a primary aromatic amine (–NH₂) that can be selectively derivatized without affecting the piperazine core or the trifluoromethylphenyl moiety. This is directly analogous to the chemistry demonstrated for PAPP, where the aniline nitrogen was converted to a bromoacetamide derivative (BrAcTFMPP) that retained high affinity for 5-HT₁A sites (Kd = 0.5 nM) while enabling irreversible receptor labeling [1]. Critically, the target compound lacks the ethylene spacer, meaning any conjugate attached at the aniline nitrogen will be held in a different spatial orientation relative to the receptor binding pocket compared to PAPP-based conjugates. The free amine also enables diazotization for Sandmeyer-type chemistry (introducing halogens, –OH, –CN) and reductive amination for N-alkylation, providing synthetic versatility that is absent in TFMPP (no aniline) and distinct from PAPP (different geometry of the derivatized product) [2].

Derivatization handle Chemical probe Radiolabeling precursor

Recommended Research and Industrial Application Scenarios for 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 886843-56-7)


Conformationally Restricted Pharmacophore Probe for 5-HT Receptor Subtype Profiling

The rigid, direct N-phenyl attachment of CAS 886843-56-7 constrains the spatial relationship between the 4-aminophenyl and 3-(trifluoromethyl)phenyl pharmacophores (2 rotatable bonds vs. 4 for PAPP), enabling its use as a conformational probe to map the geometric requirements of 5-HT receptor subtypes. When tested alongside PAPP in parallel binding assays, differences in affinity ratios (e.g., 5-HT₁A:5-HT₁B selectivity) can be attributed to the conformational restriction, helping to deconvolute whether the ethyl spacer in PAPP contributes to binding through entropic effects or through direct hydrophobic contacts [1].

Free Base Synthetic Intermediate for Focused Piperazine Library Construction

The primary aromatic amine handle permits site-selective functionalization via N-acylation, sulfonylation, diazotization, or reductive amination without the need for protecting group strategies on the piperazine nitrogens. The free base form (solid, Apollo Scientific PC2520) avoids the solubility complications and counterion effects associated with hydrochloride salts. This compound can serve as a central building block for synthesizing a focused library of rigid N,N'-diarylpiperazines where the absence of the ethylene linker distinguishes each member from the corresponding PAPP-derived library [2][3].

Comparative Physicochemical Benchmarking in CNS Drug Discovery Programs

With a molecular weight (321.34 Da) positioned between TFMPP (230 Da) and PAPP (335 Da), and a predicted lower basicity at the N1 nitrogen (pKa ≈ 8.0–8.5 vs. ≈9.5–10.0 for PAPP), this compound provides a useful comparator for structure–property relationship (SPR) studies investigating how incremental changes in amine basicity and molecular weight affect passive permeability, P-glycoprotein efflux ratios, and brain-to-plasma concentration ratios in CNS penetration models [1][2].

Precursor for Irreversible or Photoaffinity Labeling Probes Targeting Aminergic GPCRs

Demonstrated by the precedent of BrAcTFMPP (bromoacetamide derivative of the PAPP scaffold, Kd = 0.5 nM at 5-HT₁A), the aniline nitrogen can be converted to electrophilic warheads (bromoacetamide, chloroacetamide, or photoactivatable azide/benzophenone groups) for covalent receptor labeling. The target compound's rigid architecture ensures that the electrophilic warhead is positioned closer to the piperazine core (by ~2.5 Å, corresponding to the missing ethylene spacer) relative to PAPP-derived probes, enabling exploration of different nucleophilic residues in the receptor binding pocket for crosslinking studies [1][2].

Quote Request

Request a Quote for 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.